2-[(Z)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one
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Overview
Description
2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a brominated hydroxyphenyl group, a naphthyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Condensation: The formation of the quinazolinone core through a condensation reaction.
Coupling: The attachment of the naphthyl group via a coupling reaction, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxyacetophenone: A simpler analog with a brominated hydroxyphenyl group.
Naphthalene derivatives: Compounds with similar naphthyl groups but different functional groups attached.
Quinazolinone derivatives: Compounds with variations in the quinazolinone core.
Uniqueness
2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities not found in simpler analogs .
Properties
Molecular Formula |
C26H17BrN2O2 |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
2-[(Z)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-naphthalen-1-ylquinazolin-4-one |
InChI |
InChI=1S/C26H17BrN2O2/c27-19-13-14-24(30)18(16-19)12-15-25-28-22-10-4-3-9-21(22)26(31)29(25)23-11-5-7-17-6-1-2-8-20(17)23/h1-16,30H/b15-12- |
InChI Key |
FXFJXSDTLJIRNM-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)/C=C\C5=C(C=CC(=C5)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C=CC5=C(C=CC(=C5)Br)O |
Origin of Product |
United States |
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